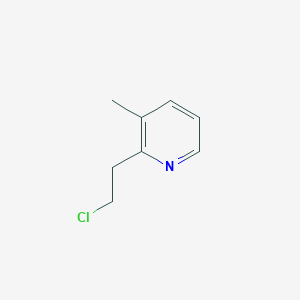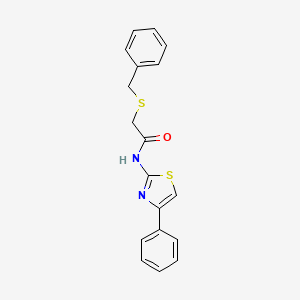
2-(2-Chloroethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-3-methylpyridine is an organic compound with the molecular formula C8H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a 2-chloroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-methylpyridine typically involves the alkylation of 3-methylpyridine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reactants in an appropriate solvent, such as dimethylformamide (DMF), to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as DMF or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloroethyl group.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include ethyl-substituted pyridines and other reduced forms.
Scientific Research Applications
2-(2-Chloroethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: An organic compound with a similar chloroethyl group but lacks the pyridine ring.
Bis(2-chloroethyl)sulfide:
Chlormethine: A nitrogen mustard compound with two chloroethyl groups attached to a nitrogen atom.
Uniqueness
2-(2-Chloroethyl)-3-methylpyridine is unique due to the presence of both a chloroethyl group and a methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
YKKRMOXLTNRHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)


![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)


![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)





